Benzoic acid;4-(dimethoxymethyl)phenol
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Overview
Description
Benzoic acid;4-(dimethoxymethyl)phenol is an organic compound that features both a benzoic acid moiety and a phenolic group with dimethoxymethyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-(dimethoxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with dimethoxymethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dimethoxymethyl group on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;4-(dimethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzoic acid;4-(dimethoxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid;4-(dimethoxymethyl)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The phenolic group can disrupt microbial cell membranes, leading to cell lysis.
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: A simpler phenolic compound with similar antimicrobial and antioxidant properties.
Vanillic Acid: Contains a methoxy group on the benzene ring, providing similar but distinct chemical properties.
Syringic Acid: Features two methoxy groups on the benzene ring, offering enhanced antioxidant activity
Uniqueness
Benzoic acid;4-(dimethoxymethyl)phenol is unique due to the presence of both a benzoic acid moiety and a dimethoxymethyl-substituted phenol group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
798544-46-4 |
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Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
benzoic acid;4-(dimethoxymethyl)phenol |
InChI |
InChI=1S/C9H12O3.C7H6O2/c1-11-9(12-2)7-3-5-8(10)6-4-7;8-7(9)6-4-2-1-3-5-6/h3-6,9-10H,1-2H3;1-5H,(H,8,9) |
InChI Key |
IWMWQOGDMHRYAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)O)OC.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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